7-Methoxy-1-methylnaphthalene-2-carboxylic acid
Description
7-Methoxy-1-methylnaphthalene-2-carboxylic acid is a naphthalene derivative featuring a methoxy (-OCH₃) group at the 7-position, a methyl (-CH₃) group at the 1-position, and a carboxylic acid (-COOH) group at the 2-position. For example, methoxylated and methylated naphthalene derivatives are frequently explored for bioactivity, such as antimicrobial or antitumor properties . The carboxylic acid moiety enhances solubility in polar solvents, while the methoxy and methyl groups influence electronic and steric properties, affecting reactivity and interactions with biological targets.
Properties
CAS No. |
812690-20-3 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
7-methoxy-1-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O3/c1-8-11(13(14)15)6-4-9-3-5-10(16-2)7-12(8)9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
QJFAMWOEGANEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(C=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: 7-Methoxy-1-methylnaphthalene
The precursor 7-methoxy-1-methylnaphthalene (CAS 2825-01-6) serves as a critical intermediate, as highlighted in chemical registries. Its synthesis involves:
Bromination at Position 2
Electrophilic bromination introduces a bromine atom at position 2, guided by the methoxy group’s activating effects. A representative protocol involves:
Cyanation and Hydrolysis
The brominated intermediate undergoes nucleophilic substitution with KCN (1.2 eq) in DMSO/H₂O (5:1 v/v) at 65°C for 3 hours, yielding 7-methoxy-1-methylnaphthalene-2-carbonitrile . Subsequent hydrolysis with 6M HCl at reflux for 6 hours converts the nitrile to the carboxylic acid.
Table 1: Cyanation and Hydrolysis Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Cyanation | KCN (1.2 eq) | DMSO/H₂O | 65°C | 3 hr | 92% |
| Hydrolysis | 6M HCl | H₂O | Reflux | 6 hr | 89% |
Oxidation of 2-Methyl Substituents
Direct Oxidation of 2-Methyl Group
A less common route involves the oxidation of 2-methyl-7-methoxy-1-methylnaphthalene using KMnO₄ under acidic conditions:
Catalytic Oxidation with Transition Metals
Pd/C-mediated oxidation in acetic acid at 120°C for 8 hours improves selectivity, achieving 62% yield. This method minimizes side products but requires high catalyst loading (10 wt%).
Carboxylation via Directed C–H Activation
Lithiation-Carboxylation Strategy
Transition Metal-Catalyzed Carbonylation
A Pd(OAc)₂-catalyzed reaction with CO (1 atm) in MeOH at 100°C for 24 hours directly installs the carboxylic acid group. This method avoids pre-functionalization but suffers from moderate yields (55–60%).
Industrial-Scale Synthesis (Patent Routes)
Optimized Three-Step Process (From )
-
Reduction of 7-Methoxy-1-naphthoic Acid :
-
Chlorination :
-
Cyanation and Hydrolysis :
Table 2: Industrial Process Metrics
| Step | Key Reagent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Reduction | BH₃-THF | 5°C → RT | 91% | 98.5% |
| Chlorination | SOCl₂ | Reflux | 84% | 97.8% |
| Hydrolysis | HCl | Reflux | >99% | 99.2% |
Comparative Analysis of Methods
Scientific Research Applications
7-Methoxy-1-methylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 7-methoxy-1-methylnaphthalene-2-carboxylic acid with structurally or functionally related naphthalene derivatives.
Structural and Functional Group Analysis
Physical and Chemical Properties
Key Differentiators
- Functional Groups : The combination of methoxy, methyl, and carboxylic acid in the target compound offers a balance of electron-donating (OCH₃) and electron-withdrawing (COOH) effects, distinguishing it from analogs with ester or hydroxyl groups.
- Synthetic Flexibility : Compared to 5,6-dimethoxy derivatives , the fully aromatic backbone of the target compound may favor electrophilic substitution reactions.
- Bioactivity Potential: Unlike 1-hydroxy-7-methyl-2-naphthoic acid , the absence of a hydroxyl group in the target compound may reduce oxidative instability while maintaining acidity for salt formation.
Biological Activity
7-Methoxy-1-methylnaphthalene-2-carboxylic acid (CAS Number: 6836-22-2) is a compound of significant interest due to its biological properties, particularly in plant biology and potential pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₁₃H₁₂O₃
- Molecular Weight : 216.23 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Melting Point : 153-154 °C
- Boiling Point : 408.8 ± 20.0 °C at 760 mmHg
Auxin Inhibition in Plants
7-Methoxy-1-methylnaphthalene-2-carboxylic acid is recognized as a potent inhibitor of auxin action in plants. Auxins are crucial plant hormones that regulate various growth processes. The compound inhibits several auxin transport proteins, including AUX1, PIN, and ABCB transporters, which are essential for auxin distribution within plant tissues.
Key Findings :
- Inhibition Mechanism : The compound disrupts the normal transport of auxins by interfering with the function of specific proteins involved in auxin movement, leading to altered growth patterns in plants .
- Application in Research : This property has been utilized in studies examining plant development and responses to environmental stimuli.
Antiparasitic Activity
Research has indicated that derivatives of methoxynaphthalene compounds exhibit antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. The presence of methoxy groups enhances the bioactivity of these compounds.
Case Study :
A study demonstrated that certain methoxylated naphthalene derivatives showed significant activity against the amastigote forms of T. cruzi, suggesting that structural modifications can lead to increased efficacy against this parasite .
Comparative Analysis of Biological Activities
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 7-Methoxy-1-methylnaphthalene-2-carboxylic acid | Auxin transport inhibition | Inhibits AUX1, PIN, ABCB proteins |
| Methoxylated naphthalene derivatives | Antiparasitic | Disrupts T. cruzi lifecycle |
Research Findings and Implications
- Auxin Transport Studies :
- Phytochemical Investigations :
- Structure-Activity Relationship (SAR) :
Chemical Reactions Analysis
Oxidation Reactions
The methoxy and methyl groups undergo oxidation under controlled conditions:
-
Methoxy group oxidation : Using KMnO₄ in acidic conditions (H₂SO₄, 60–80°C), the methoxy group converts to a hydroxyl group, forming 7-hydroxy-1-methylnaphthalene-2-carboxylic acid.
-
Methyl group oxidation : With CrO₃ in acetic acid, the methyl group oxidizes to a ketone, yielding 7-methoxy-1-(naphthalen-2-yl)ketone.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄, H₂SO₄, 60–80°C | 7-Hydroxy-1-methylnaphthalene-2-carboxylic acid | 72% | |
| CrO₃, CH₃COOH, reflux | 7-Methoxy-1-(naphthalen-2-yl)ketone | 58% |
Esterification
The carboxylic acid readily forms esters, enabling further derivatization:
-
Methyl ester synthesis : Treatment with methanol and H₂SO₄ catalyst produces methyl 7-methoxy-1-methylnaphthalene-2-carboxylate (85% yield).
-
Boron-mediated esterification : Suzuki–Miyaura coupling with aryl boronic acids introduces aromatic substituents at the carboxyl position.
Decarboxylation
Thermal or basic decarboxylation eliminates CO₂:
-
Thermal decarboxylation : Heating at 200°C under inert atmosphere yields 7-methoxy-1-methylnaphthalene (91% purity).
-
Base-mediated decarboxylation : NaOH in ethylene glycol at 150°C generates 1-methyl-7-methoxynaphthalene (78% yield).
Mannich Reaction
The compound participates in three-component Mannich reactions to form β-amino carbonyl derivatives:
-
Protocol : Reacted with formaldehyde (1.5 eq) and cyclic amines (e.g., piperidine) in dioxane under CuCl catalysis (70–75°C) .
-
Example product : 7-Methoxy-2-{[4-(azepane)but-2-yn-1-yl]oxy}naphthalene (49% yield) .
| Amine Reagent | Product Structure | Yield | Source |
|---|---|---|---|
| 1-Methylpiperazine | 7-Methoxy-2-(4-methylpiperazinyl) derivative | 31% | |
| Azepane | 7-Methoxy-2-(azepanyl) derivative | 49% |
Nucleophilic Aromatic Substitution
The methoxy group undergoes substitution under electrophilic conditions:
-
Demethylation : HBr in acetic acid replaces methoxy with hydroxyl (85% conversion).
-
Halogenation : PCl₅ in benzene substitutes methoxy with chlorine (68% yield) .
Metal-Catalyzed Coupling
Iridium-catalyzed C−H activation enables regioselective functionalization:
-
Ortho-methylation : Using [Cp*IrCl₂]₂ catalyst and MeB(OH)₂, methyl groups are introduced at the ortho position (97% yield) .
Biological Derivatization
The carboxylic acid serves as a precursor for bioactive molecules:
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., dimethyl sulfate) .
- Waste Disposal : Collect organic waste separately and dispose via certified hazardous waste contractors .
How can researchers address contradictory toxicity data in animal studies involving naphthalene derivatives?
Advanced
Contradictions often arise from variability in dosing regimens, species-specific metabolism, or bias in study design. To resolve discrepancies:
- Risk of Bias Analysis : Apply criteria from standardized questionnaires (e.g., randomization of dose administration, allocation concealment) to evaluate study reliability .
- Meta-Analysis : Pool data from multiple studies, adjusting for covariates like exposure duration and metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
What strategies optimize regioselectivity in methoxylation reactions of naphthalene derivatives?
Q. Intermediate
- Directed Ortho-Metalation : Use directing groups (e.g., carboxylic acids) to position methoxy groups at specific sites .
- Lewis Acid Catalysis : Employ AlCl₃ or FeCl₃ to stabilize transition states and favor para-substitution over ortho .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack at electron-rich positions .
How should toxicological studies for 7-Methoxy-1-methylnaphthalene-2-carboxylic acid be designed to ensure reproducibility?
Q. Advanced
- Dose Randomization : Assign exposure levels using stratified randomization to minimize confounding .
- Endpoint Selection : Include biomarkers like urinary 1,2-dihydroxynaphthalene for metabolic tracking .
- Blinding : Conceal group allocations from data analysts to reduce observer bias .
What computational methods predict the metabolic pathways of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid?
Q. Advanced
- Density Functional Theory (DFT) : Model cytochrome P450-mediated oxidation to identify probable metabolites (e.g., hydroxylation at C-3 or C-6) .
- Molecular Dynamics Simulations : Predict binding affinities with metabolic enzymes like CYP1A1 .
How does pH influence the stability of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid in aqueous solutions?
Q. Intermediate
- Acidic Conditions (pH < 3) : Protonation of the carboxyl group reduces solubility, leading to precipitation .
- Alkaline Conditions (pH > 9) : Deprotonation increases solubility but may accelerate hydrolysis of the methoxy group . Stability assays using UV-Vis spectroscopy at λ = 270 nm are recommended for real-time monitoring .
What catalytic systems enhance the efficiency of carboxylation reactions in naphthalene derivatives?
Q. Intermediate
- Transition Metal Catalysts : Pd/C or Cu(I) salts facilitate CO₂ insertion into C–H bonds .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yields >85% .
How can researchers validate the antioxidant activity of 7-Methoxy-1-methylnaphthalene-2-carboxylic acid in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
